![molecular formula C10H13BrN2O B7471319 2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)
2-[(2-Bromophenyl)methyl-methylamino]acetamide
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Overview
Description
2-[(2-Bromophenyl)methyl-methylamino]acetamide, also known as BAMMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized in the laboratory and is used in various scientific studies. The purpose of
Mechanism of Action
2-[(2-Bromophenyl)methyl-methylamino]acetamide acts as a sigma-1 receptor agonist, which means it activates the receptor. Activation of the sigma-1 receptor has been shown to have various effects, including modulation of calcium signaling, regulation of ion channels, and regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-[(2-Bromophenyl)methyl-methylamino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and acetylcholine. It has also been shown to have neuroprotective effects and to promote cell survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-Bromophenyl)methyl-methylamino]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of the receptor. However, one limitation is that 2-[(2-Bromophenyl)methyl-methylamino]acetamide is a synthetic compound and may not accurately mimic the effects of endogenous ligands.
Future Directions
There are several future directions for the use of 2-[(2-Bromophenyl)methyl-methylamino]acetamide in scientific research. One direction is to investigate its potential therapeutic uses, such as in the treatment of neurodegenerative diseases. Another direction is to further investigate its mechanism of action and its effects on various physiological processes.
Conclusion:
In conclusion, 2-[(2-Bromophenyl)methyl-methylamino]acetamide is a synthetic compound that has been synthesized in the laboratory and is used in various scientific studies. It has an affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using 2-[(2-Bromophenyl)methyl-methylamino]acetamide in lab experiments, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 2-[(2-Bromophenyl)methyl-methylamino]acetamide involves a series of chemical reactions that are carried out in the laboratory. The first step is the reaction between 2-bromobenzyl chloride and methylamine, which results in the formation of 2-bromobenzylmethylamine. This intermediate is then reacted with acetic anhydride to produce 2-[(2-Bromophenyl)methyl-methylamino]acetamide.
Scientific Research Applications
2-[(2-Bromophenyl)methyl-methylamino]acetamide has been used in various scientific studies due to its unique properties. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, cell survival, and neuronal signaling. 2-[(2-Bromophenyl)methyl-methylamino]acetamide has been used in studies to investigate the role of the sigma-1 receptor in these processes.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13(7-10(12)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQWHOVOTXPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl-methylamino]acetamide |
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